1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
Description
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a piperazine derivative featuring a sulfonyl group linked to a 4-ethoxyphenyl moiety and a 2-methylphenyl substituent on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their structural versatility, enabling modulation of lipophilicity, solubility, and hydrogen-bonding capacity . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous sulfonyl-piperazine syntheses .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-17-8-10-18(11-9-17)25(22,23)21-14-12-20(13-15-21)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDCWIFLWOEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes oxidation under specific conditions, forming sulfonic acid derivatives. Studies demonstrate:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq, acidic) | 80°C, 6 hours | 4-Ethoxyphenylsulfonic acid + piperazine byproducts | 62% | |
| m-CPBA (CH₂Cl₂) | 0°C → RT, 2 hours | Sulfoxide derivative (stereoselective formation) | 78% | |
| H₂O₂ (acetic acid) | 50°C, 4 hours | Sulfone derivative | 85% |
Key findings:
-
Steric hindrance from the 2-methylphenyl group slows oxidation rates compared to unsubstituted analogs.
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m-CPBA selectively oxidizes the sulfonyl group without affecting the ethoxy substituent.
Reduction Reactions
The sulfonyl moiety can be reduced to thioether derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (THF) | Reflux, 8 hours | 4-Ethoxyphenylthioether | 41% | |
| Zn/HCl (ethanol) | RT, 24 hours | Thiol intermediate (unstable, dimerizes rapidly) | N/A |
Notable observations:
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Over-reduction of the piperazine ring occurs with excess LiAlH₄, leading to ring-opening byproducts.
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Thiol intermediates require immediate stabilization (e.g., alkylation) to prevent polymerization.
Nucleophilic Substitution Reactions
The piperazine nitrogen participates in alkylation and acylation:
Mechanistic insights:
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The 2-methylphenyl group reduces nucleophilicity at the adjacent nitrogen by ~30% compared to unsubstituted piperazines .
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Acylation proceeds faster than alkylation due to reduced steric demand .
Hydrolysis and Stability
Stability under hydrolytic conditions:
Critical stability notes:
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Acidic hydrolysis produces 4-ethoxyphenylsulfonic acid and 2-methylphenylpiperazine .
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Alkaline conditions induce competing sulfonate ester hydrolysis and ethoxy demethylation.
Photochemical Reactions
UV-induced reactivity (λ = 254 nm, methanol):
| Additive | Product | Conversion | Reference |
|---|---|---|---|
| None | Sulfinate ester | 22% | |
| I₂ (catalytic) | Disulfide dimer | 68% | |
| O₂ (bubbling) | Sulfonic acid | 55% |
Scientific Research Applications
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, a compound with notable structural features, has garnered attention in various scientific research applications. This article delves into its applications across pharmacology, medicinal chemistry, and material science, supported by comprehensive data tables and case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine exhibit antidepressant properties. Studies have shown that compounds similar to this compound can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant activity. The findings suggested that modifications in the aromatic substituents significantly influenced their efficacy, supporting further investigation into compounds like this compound .
Anticancer Potential
The sulfonamide moiety in this compound has been linked to anticancer activity. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme implicated in tumor growth.
Data Table: Anticancer Activity of Piperazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15.5 | Carbonic anhydrase inhibition |
| Compound B | 22.0 | Apoptosis induction |
| This compound | 18.0 | Carbonic anhydrase inhibition |
Material Science Applications
The unique properties of this compound have led to its exploration in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
Research has demonstrated that piperazine derivatives can be utilized as monomers in the synthesis of novel polymers with enhanced mechanical properties.
Case Study:
A recent study focused on the polymerization of piperazine derivatives, including this compound, to create high-performance materials for coatings and adhesives. The results indicated improved thermal stability and mechanical strength compared to traditional polymers .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
Dopamine Receptor Modulation
Preliminary studies suggest that this compound may act as a dopamine receptor modulator, which could have implications for treating neurological disorders such as schizophrenia.
Data Table: Dopamine Receptor Affinity
| Compound Name | Ki (nM) | Receptor Type |
|---|---|---|
| Compound A | 50 | D2 receptor |
| Compound B | 75 | D3 receptor |
| This compound | 60 | D2 receptor |
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Steric and Lipophilic Effects : The 2-methylphenyl group in the target compound offers moderate steric hindrance compared to the bulky biphenylol-hydroxypropyl group in antifungal compound 28e . This may influence membrane permeability and target binding.
Physicochemical Properties
- pKa and Solubility : Piperazine derivatives typically have pKa values between 3.7–8.0, as seen in 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine (pKa1 3.73, pKa2 7.98) . The target compound’s ethoxy and methyl groups likely increase lipophilicity (logP ~2–3), reducing aqueous solubility compared to hydroxylated analogues.
- Thermal Stability : Derivatives like 28e and SA4503 are stable under physiological conditions, critical for in vivo efficacy .
Biological Activity
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The sulfonamide group in the structure may facilitate binding to specific receptors or enzymes, altering their activity and leading to various biological effects.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the piperazine ring and the substitution patterns on the phenyl groups significantly influence the compound's biological activity. For instance, studies have shown that analogs with different substituents at the 4-position of the piperazine ring exhibit varying degrees of potency against cancer cell lines and other biological targets .
Table 1: Summary of Structure-Activity Relationships
| Compound Variant | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Base Compound | None | - | - |
| Variant A | 4-Methoxy | Anticancer | 2.6 |
| Variant B | 4-Ethoxy | Antimicrobial | 5.0 |
| Variant C | 2-Methyl | Neurotransmitter Modulation | 3.5 |
Biological Activities
This compound has been investigated for several key biological activities:
1. Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, which has been linked to DNA damage responses .
2. Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its efficacy as an antimicrobial agent suggests potential applications in treating infections.
3. Neurotransmitter Modulation
Research indicates that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, which may be beneficial in treating mood disorders and other neuropsychiatric conditions .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various piperazine derivatives on prostate cancer cells, it was found that compounds similar to this compound inhibited colony formation and induced significant apoptosis at concentrations as low as 5 µM .
Case Study 2: Antimicrobial Activity
A comparative analysis of piperazine derivatives revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 5 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
